C20 Triaromatic sterane

Vue d'ensemble

Description

C20 Triaromatic sterane: is a type of aromatic steroid that belongs to the broader class of steranes. Steranes are tetracyclic compounds derived from sterols, which are essential components of eukaryotic cell membranes . Triaromatic steranes, in particular, are characterized by having three aromatic rings in their structure. These compounds are significant in geochemical studies as they serve as biomarkers for assessing the thermal maturity of source rocks and the depositional environment of organic matter .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of C20 Triaromatic sterane typically involves the aromatization of steroidal compounds. This process can be catalyzed by clay minerals during thermal maturation . The specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but they generally involve the use of high temperatures and specific catalysts to facilitate the aromatization process.

Industrial Production Methods: the general approach involves the extraction and purification of steranes from organic-rich sediments or crude oil samples .

Analyse Des Réactions Chimiques

Types of Reactions: C20 Triaromatic sterane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, which can lead to the formation of ketones or alcohols.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can convert the aromatic rings into aliphatic rings.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the chemical properties of the compound.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed:

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of aliphatic steranes.

Substitution: Formation of halogenated steranes or other substituted derivatives.

Applications De Recherche Scientifique

Geochemical Studies

C20 Triaromatic Sterane is widely utilized in geochemical research to evaluate the thermal maturity of source rocks and petroleum deposits. Its presence serves as a biomarker that provides insights into the depositional environment and the organic material's origin.

Thermal Maturity Assessment

- Biomarker Role : this compound helps determine the thermal maturity of organic matter by analyzing its relative abundance compared to other biomarkers. Higher concentrations indicate greater thermal exposure over geological time .

- Case Study : In a study of lacustrine source rocks, researchers identified significant levels of this compound, correlating its abundance with the thermal history of the deposits.

This compound plays a crucial role in understanding petroleum systems, including oil formation and degradation processes.

Oil Spill Analysis

- Fingerprinting Crude Oils : The compound's unique molecular composition allows for the identification of oil spill origins by comparing it to potential sources. This is vital for environmental management and remediation efforts.

- Case Study : Research demonstrated that analyzing the ratios of triaromatic steranes in spilled oil can help track its degradation and assess environmental impacts over time.

Biodegradation Studies

- Monitoring Degradation : The distribution of this compound changes as oil undergoes natural weathering processes, providing insights into biodegradation levels and potential remediation strategies .

- Data Table : Changes in Composition Over Time

| Time Post-Spill | This compound (%) | Observations |

|---|---|---|

| 0 days | 10% | Initial concentration |

| 30 days | 7% | Decrease due to microbial activity |

| 90 days | 3% | Significant biodegradation observed |

Forensic Science Applications

This compound is also relevant in forensic investigations, particularly in environmental forensics.

Environmental Impact Assessment

- Pollution Tracking : By analyzing the presence and ratios of triaromatic steranes, forensic scientists can trace pollution sources and assess their environmental impact .

- Case Study : A study involving contaminated sites showed that specific ratios of this compound could effectively identify pollution sources linked to industrial activities .

Mécanisme D'action

The mechanism of action of C20 Triaromatic sterane involves its role as a biomarker in geochemical studies. These compounds are formed through the aromatization of sterols during thermal maturation, a process that is influenced by factors such as temperature, pressure, and the presence of catalysts . The molecular targets and pathways involved in this process include the conversion of sterols to steranes and the subsequent aromatization to form triaromatic steranes.

Comparaison Avec Des Composés Similaires

Monoaromatic Steranes: These compounds have only one aromatic ring and are less thermally stable compared to triaromatic steranes.

Diaromatic Steranes: These compounds have two aromatic rings and exhibit intermediate thermal stability between monoaromatic and triaromatic steranes.

Uniqueness of C20 Triaromatic Sterane: this compound is unique due to its high thermal stability and its ability to provide detailed information about the thermal maturity and depositional environment of organic matter . This makes it a valuable tool in geochemical and petroleum exploration studies.

Propriétés

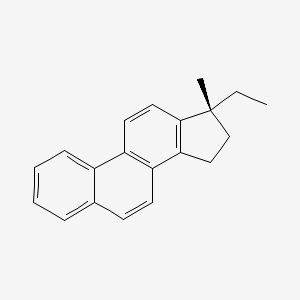

IUPAC Name |

(17R)-17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBRVEKVXRTMGS-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.